6-chloro-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-chloro-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
6-chloro-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor and anticonvulsant agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad range of biological activities, including antimalarial and antitumor properties.
2-methylquinazolinone: Exhibits anticonvulsant and antimicrobial activities.
6-chloroquinazoline: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
6-chloro-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
10320-59-9 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
InChI Key |
GOTXIRJVBCFOCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC1=O |
Origin of Product |
United States |
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